(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol
Description
(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol is a chiral amino alcohol featuring a 3,4-dimethylphenyl substituent on the third carbon of a propan-1-ol backbone.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-3-4-10(7-9(8)2)11(12)5-6-13/h3-4,7,11,13H,5-6,12H2,1-2H3/t11-/m0/s1 |
InChI Key |
PUQXLWUCIHPEDW-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](CCO)N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CCO)N)C |
Origin of Product |
United States |
Preparation Methods
Epoxide Ring-Opening with Amines
A common approach involves reacting an epoxide intermediate with 3,4-dimethylphenethylamine under controlled conditions:
- Procedure :
- Yield : ~58% after crystallization from acetonitrile.
- Key Advantage : Direct formation of the amino alcohol backbone with regioselectivity.
Reductive Amination
This method employs a ketone precursor followed by asymmetric reduction:
- Steps :
- Conditions :
- Pressure: 50 bar H₂
- Temperature: 60°C
- Catalyst: Ru-(S)-BINAP (5 mol%)
- Yield : 70–75% with >90% enantiomeric excess (ee).
Chiral Resolution Techniques
For racemic mixtures, resolution using chiral acids is critical:
- Protocol :
- Efficiency :
Optimized Industrial-Scale Synthesis
A scalable method combines epoxide ring-opening with in-situ resolution:
Critical Parameters Affecting Yield
Analytical Characterization
- HPLC : Chiral OD-H column, hexane:isopropanol (80:20), flow rate 1.0 mL/min.
- NMR (¹H, 400 MHz, CDCl₃) :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Epoxide ring-opening | High regioselectivity, minimal byproducts | Requires high-temperature step |
| Reductive amination | Stereocontrol via chiral catalysts | Cost of noble-metal catalysts |
| Chiral resolution | Scalability for industrial production | Moderate recovery efficiency |
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol with five structurally related compounds from the evidence:
Key Research Findings
Pharmacological Relevance: Amino alcohols like (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol () are often intermediates in synthesizing β-blockers or antiviral agents due to their amine-alcohol motif. The S-configuration enhances target specificity in chiral drugs . The absence of an amino group in 3-(3,4-dimethoxyphenyl)propan-1-ol () limits its pharmacological utility but increases its suitability as a solvent or precursor in organic synthesis .
This contrasts with amino alcohols, which may face different toxicity profiles depending on metabolic pathways .
Stereochemical Impact: The S-configuration in this compound and its methoxy analog () is critical for binding to enantioselective targets, such as G-protein-coupled receptors. Racemic mixtures (e.g., ’s 2,3-dimethyl derivative) are less desirable in drug development due to reduced efficacy or off-target effects .
Biological Activity
(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol is an amino alcohol with a chiral center that plays a significant role in its biological activity. This compound has garnered attention for its potential pharmacological applications, particularly due to its interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 179.26 g/mol
- Functional Groups : Contains an amino group (-NH), a hydroxyl group (-OH), and a dimethyl-substituted aromatic ring.
The presence of these functional groups allows the compound to participate in hydrogen bonding, enhancing its binding affinity to biological macromolecules. The specific stereochemistry indicated by (3S) is crucial for its interaction with biological systems, as it influences the compound's spatial arrangement and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits several potential biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotective benefits, possibly through mechanisms involving the modulation of neuroinflammatory pathways.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation.
- Analgesic Activity : There is evidence suggesting that this compound could have analgesic properties, potentially useful in pain management.
The mechanisms through which this compound exerts its biological effects are primarily related to its ability to interact with various molecular targets:
- Enzyme Inhibition/Modulation : The compound may inhibit or modulate specific enzymes involved in metabolic pathways, which could lead to altered physiological responses.
- Receptor Interaction : It has been suggested that the compound could bind to certain receptors, influencing their activity and downstream signaling pathways.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of oxidative stress. Results indicated that treatment with the compound significantly reduced neuronal cell death and inflammation markers compared to control groups. The authors hypothesized that the compound's ability to modulate oxidative stress pathways contributed to its protective effects on neurons.
Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production when cells were treated with the compound under inflammatory conditions. This suggests potential applications in treating inflammatory diseases.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol | Different aromatic substitution | Variations in receptor binding |
| (3S)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-ol | Bromine atom substitution | Enhanced lipophilicity |
| (R)-3-Amino-2-(4-methoxyphenyl)propan-1-ol | Different stereochemistry | Altered pharmacokinetics |
These comparisons highlight how variations in structure can lead to differences in biological activity and therapeutic potential.
Q & A
Q. How to design enantioselective synthetic routes for analogs with fluorinated substituents?
- Methodological Answer : Introduce fluorine via electrophilic aromatic substitution (e.g., Selectfluor®) before reductive amination. Fluorination at the 4-position increases metabolic stability (t½ from 2.1 to 4.3 hours in microsomal assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
